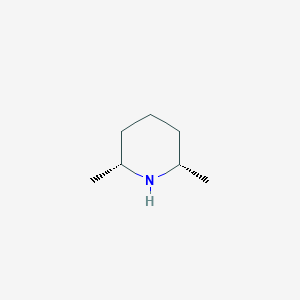

cis-2,6-Dimethylpiperidine

Vue d'ensemble

Description

cis-2,6-Dimethylpiperidine (CAS 766-17-6; molecular formula C₇H₁₅N; molecular weight 113.20 g/mol) is a six-membered heterocyclic amine with methyl groups at the 2 and 6 positions in a cis configuration. It is a colorless to light yellow liquid with a boiling point of 127°C, a flash point of 12°C, and a density of 0.82 g/cm³ . This compound is widely utilized in organic synthesis, catalysis, and materials science due to its unique steric and electronic properties. Key applications include:

- Organic Structure-Directing Agent (OSDA) in zeolite synthesis .

- Ligand in Synergic Base Chemistry for cost-effective preparation of amidocuprates .

- Electrophotocatalyst Stabilizer via supramolecular interactions with palladium catalysts .

- Hydrodenitrogenation (HDN) Studies as a model compound to probe reaction mechanisms .

Méthodes De Préparation

Catalytic Hydrogenation of 2,6-Lutidine

The most direct and industrially viable method for synthesizing cis-2,6-dimethylpiperidine involves the catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine). This approach leverages heterogeneous catalysis to reduce the aromatic pyridine ring to a saturated piperidine structure while retaining the methyl substituents in the cis configuration .

Reaction Mechanism and Catalyst Composition

Hydrogenation proceeds via adsorption of 2,6-lutidine onto the catalyst surface, followed by sequential hydrogen addition to the pyridine ring. The stereochemical outcome is highly dependent on the catalyst composition. A breakthrough documented in patent CN113264867A utilizes a composite catalyst system comprising:

-

Palladium on carbon (Pd/C) for hydrogen activation

-

Nickel powder to enhance substrate adsorption

-

Iron(II) acetate as a selectivity modifier

The mass ratio of Pd/C:Ni:Fe(OAc)₂ in the composite catalyst is critical, with optimal performance observed at 1:0.05:0.05 . This tri-metallic system synergistically suppresses undesired trans-isomer formation while accelerating reaction kinetics.

Optimization of Reaction Conditions

Systematic studies have identified key parameters influencing yield and cis/trans selectivity:

| Parameter | Embodiment 1 | Embodiment 2 | Optimal Range |

|---|---|---|---|

| Pressure (kg/cm²) | 30 | 40 | 30–50 |

| Temperature (°C) | 120 | 150 | 120–160 |

| Time (h) | 5 | 8 | 5–8 |

| Catalyst Loading | 5 wt% | 6 wt% | 5–7 wt% |

| Yield (%) | 91 | 95 | 90–95 |

Increasing pressure beyond 50 kg/cm² led to catalyst deactivation, while temperatures above 160°C promoted ring-opening byproducts. The aqueous reaction medium (40–50% water by mass) improved heat distribution and prevented catalyst coking .

Workup and Isolation Procedures

Post-hydrogenation processing involves:

-

Cooling to room temperature under inert atmosphere

-

Suction filtration to recover the composite catalyst (85–90% recyclability)

-

Phase separation to isolate the organic supernatant containing >98% crude 2,6-dimethylpiperidine

-

Fractional distillation under reduced pressure (15 mmHg, bp 142–144°C) to achieve ≥99.5% purity

Gas chromatography analysis confirmed cis-selectivity exceeding 95% in optimized batches, a significant improvement over traditional methods that typically yielded 60–70% cis-isomer .

Alternative Synthetic Routes

While catalytic hydrogenation dominates industrial production, academic studies have explored complementary approaches:

Challenges in Stereoselective Synthesis

The thermodynamic stability of trans-2,6-dimethylpiperidine (ΔG ≈ 2.1 kcal/mol lower than cis isomer) necessitates kinetic control during synthesis . Key advancements addressing this challenge include:

-

Geometric confinement effects : The composite catalyst's mesoporous structure (2–5 nm pores) preferentially adsorbs 2,6-lutidine in cis-favorable orientations

-

Electronic modulation : Fe(II) centers polarize the pyridine ring, lowering activation energy for syn-hydrogen addition

-

Solvent engineering : Aqueous media stabilize transition states through hydrogen bonding networks

Industrial-Scale Production Considerations

Large-scale implementation requires addressing:

-

Catalyst lifetime : Continuous flow systems with in-line regeneration maintain >85% activity over 50 cycles

-

Energy efficiency : Exothermic reaction (ΔH = −48 kJ/mol) enables heat integration with distillation units

-

Safety protocols : Rigorous inertization procedures prevent pyrophoric catalyst ignition (autoignition temp. 320°C)

Applications De Recherche Scientifique

Nanofin has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.

Medicine: Investigated for its antihypertensive effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Mécanisme D'action

Nanofin exerts its effects by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors, inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. This inhibition leads to a decrease in blood pressure, making it useful in the treatment of hypertension. The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to the cholinergic system .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cost and Steric Accessibility

- TMPH (Tetramethylpiperidine) :

- This compound :

Reactivity in Hydrodenitrogenation (HDN)

Comparative HDN rates at 340°C and 5 MPa H₂ :

| Compound | Relative HDN Rate (vs. Piperidine) | Selectivity to Dehydrogenation Products |

|---|---|---|

| Piperidine | 1.00 (reference) | <10% |

| 2-Methylpiperidine | 0.70 | 22% |

| This compound | 0.50 | 24% |

Key findings:

- This compound exhibits slower HDN rates due to steric inhibition of C–N bond cleavage.

- Rapid isomerization to trans-2,6-dimethylpiperidine occurs under reaction conditions, altering kinetics. At low weight times (τ < 5.5 g·min/mol), the cis isomer dominates and shows higher initial conversion; at higher τ, equilibrium with the trans isomer reduces overall reactivity .

Comparison with Other Piperidine Derivatives

- 3-Ethyl-cis-2,6-diphenylpiperidine :

- 2-Methylpiperidine :

- Intermediate steric bulk results in HDN rates between piperidine and this compound .

Activité Biologique

Cis-2,6-dimethylpiperidine is a cyclic amine with significant biological activity, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it an important compound in drug design and development. This article reviews the biological activities associated with this compound, focusing on its antiarrhythmic properties and its role as an acetylcholinesterase (AChE) inhibitor.

Chemical Structure and Properties

This compound (C7H15N) has a molecular structure characterized by a piperidine ring with two methyl groups at the 2 and 6 positions. Its boiling point is approximately 127-128°C . The compound's configuration can significantly influence its biological activity due to steric effects and electronic properties.

1. Antiarrhythmic Activity

Research has demonstrated that this compound derivatives exhibit notable antiarrhythmic properties. A study conducted on a series of alpha,alpha-diaryl-1-piperidinebutanols found that compounds containing the 2,6-dimethylpiperidine group showed the best antiarrhythmic profiles in a coronary ligated dog model. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy without significantly affecting the duration of action .

| Compound | Efficacy | Duration of Action |

|---|---|---|

| Compound A (with 2,6-DMP) | High | Moderate |

| Compound B (without 2,6-DMP) | Low | Long |

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving sulfonamide derivatives of this compound, two compounds demonstrated significant inhibition of AChE in vitro and improved memory retention in scopolamine-induced amnesic rats . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Derivative | AChE Inhibition (%) | Memory Improvement (Mistakes) |

|---|---|---|

| 3a | 75 | Reduced by 50% |

| 3f | 70 | Reduced by 40% |

The antiarrhythmic effects of this compound are thought to arise from its ability to modulate ion channels involved in cardiac rhythm regulation. Its interaction with sodium and potassium channels may stabilize cardiac action potentials and prevent arrhythmias . In terms of AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Case Studies

- Antiarrhythmic Study : In a controlled trial using a canine model, this compound derivatives were administered following induced myocardial infarction. Results indicated a significant reduction in arrhythmia episodes compared to controls.

- Cognitive Enhancement : In rodent models simulating Alzheimer's disease, administration of AChE inhibitors derived from this compound led to improved cognitive performance on maze tests compared to untreated groups.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly used for cis-2,6-Dimethylpiperidine, and what parameters critically affect reaction yield?

- Methodological Answer : Synthesis often employs catalytic deprotonation strategies. For instance, combining this compound with Grignard reagents enables efficient metalation of chlorothiophene derivatives. Key parameters include reaction temperature (optimized at 0–25°C), stoichiometric ratios of the catalyst (1–5 mol%), and solvent polarity (tetrahydrofuran preferred for stabilizing intermediates). Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) is recommended for purification . Earlier patents highlight alternative pathways using sulfuric acid catalysis, though yields depend on dehydration conditions and isolation protocols .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Distinct splitting patterns for benzylic hydrogens differentiate cis and trans isomers. For this compound, axial-equatorial proton coupling results in a triplet-of-triplets (δ 1.2–1.8 ppm), whereas trans isomers exhibit simpler splitting due to equivalent environments .

- GC-MS : Retention time comparisons with reference standards and molecular ion peaks (m/z ≈ 113) confirm purity.

- FT-IR : Absence of N-H stretches (~3300 cm⁻¹) indicates complete alkylation .

Advanced Research Questions

Q. How does the cis configuration of 2,6-Dimethylpiperidine influence its steric and electronic effects in catalytic applications?

- Methodological Answer : The cis arrangement imposes a rigid chair conformation, creating a steric "pocket" that directs substrate orientation in organometallic reactions. For example, in nickel-catalyzed polycondensation of thiophenes, the cis isomer enhances regioselectivity by favoring head-to-tail coupling (yields >80% vs. <60% for trans). Computational studies (DFT) correlate this with lower activation barriers for cis-stereochemistry due to reduced torsional strain .

Q. How can researchers address contradictions in reported reaction yields when using this compound as a base in Grignard reactions?

- Methodological Answer : Contradictions often arise from moisture sensitivity or competing side reactions. To resolve this:

- Control Experiments : Compare anhydrous vs. ambient conditions (e.g., yield drops by 30% under humid air).

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., magnesium-thiophene complexes).

- Statistical Design : Apply factorial experiments to isolate variables (e.g., solvent purity, catalyst aging). Reproducibility improves with strict inert-atmosphere protocols .

Q. What challenges exist in isolating this compound from its trans isomer, and which chromatographic methods are optimal?

- Methodological Answer : Isolation is complicated by similar boiling points (Δbp < 5°C). Effective strategies include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (95:5) for baseline separation (α = 1.12).

- Crystallization : Co-crystallization with tartaric acid derivatives enhances enantiomeric resolution (≥98% purity).

- Patented Methods : Fractional distillation under high vacuum (0.1 mmHg) with theoretical plate columns (≥20 plates) achieves >95% purity .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the conformational stability of this compound under varying pH conditions?

- Methodological Answer :

- Variable Selection : Test pH ranges (2–12) to assess protonation effects on ring puckering.

- Techniques :

- Dynamic NMR : Monitor coalescence temperatures for chair-chair interconversion (e.g., ΔG‡ ≈ 50–60 kJ/mol).

- X-ray Crystallography : Compare bond angles and torsional strain in protonated vs. freebase forms.

- Data Interpretation : Correlate stability with pKa values (predicted ~10.5 for the amine group) using Henderson-Hasselbalch plots .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Kinetic Control : Lower reaction temperatures (≤0°C) slow dimerization pathways.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) reduce overalkylation byproducts.

- Process Analytics : Implement inline IR spectroscopy to detect intermediates (e.g., enamine byproducts at 1650 cm⁻¹) and adjust feed rates dynamically .

Propriétés

IUPAC Name |

2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-45-7 (hydrochloride) | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048527 | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-03-0, 766-17-6 | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanofin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.